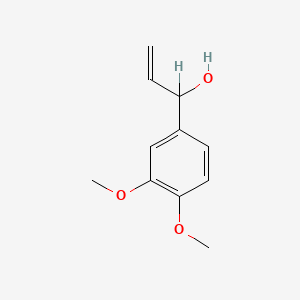
1'-Hydroxymethyleugenol
描述
1'-Hydroxymethyleugenol is a natural product found in Anthriscus sylvestris with data available.
科学研究应用
1'-Hydroxymethyleugenol exhibits various biological activities that make it a subject of interest in pharmacological research. Notably, it has been shown to possess anti-cancer properties. Studies indicate that this compound can induce apoptosis in cancer cells and inhibit tumor growth. For example, in vivo experiments demonstrated that this compound significantly reduced tumor growth in hepatocellular carcinoma models without causing major organ toxicity .
Table 1: Summary of Biological Activities of this compound
| Activity | Description | Reference |
|---|---|---|
| Anti-cancer | Induces apoptosis and inhibits tumor growth | |
| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines | |
| Antioxidant | Reduces oxidative stress in cellular models |
Therapeutic Applications
The therapeutic potential of this compound extends to various fields:
- Cancer Therapy : Due to its ability to induce apoptosis and inhibit cell proliferation, it is being investigated as a potential therapeutic agent for various cancers, particularly liver cancer .
- Antioxidant Therapy : Its antioxidant properties suggest potential applications in preventing oxidative stress-related diseases .
- Anti-inflammatory Applications : Preliminary studies indicate that it may also possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Toxicological Insights
While the therapeutic potential is promising, the toxicological aspects of this compound warrant careful consideration. Research indicates that high doses can lead to hepatocellular carcinomas in rodent models, raising concerns about its safety profile . The compound's metabolic pathways reveal that it can form reactive metabolites capable of causing DNA damage, which is a critical factor in its carcinogenic potential .
Table 2: Toxicological Findings Related to this compound
| Study Type | Findings | Reference |
|---|---|---|
| In Vivo Studies | Increased incidence of liver tumors in mice | |
| Metabolic Studies | Formation of reactive metabolites | |
| Genotoxicity Assessment | Induction of unscheduled DNA synthesis |
Case Studies
Several case studies have highlighted the multifaceted applications and implications of this compound:
- Case Study on Hepatocellular Carcinoma : A study involving B6C3F1 mice showed that administration of this compound resulted in a significant increase in liver tumors compared to controls. The study emphasized the need for further investigation into its long-term effects and safety .
- Bioactivation Variability : Research indicated interindividual variation in the bioactivation of methyleugenol to its hydroxylated metabolites, including this compound. This variability may influence the carcinogenic risk associated with exposure to this compound .
属性
CAS 编号 |
31706-95-3 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
1-(3,4-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7,9,12H,1H2,2-3H3 |
InChI 键 |
DFQDENBMPURIHD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(C=C)O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(C=C)O)OC |
Pictograms |
Irritant |
同义词 |
1'-(hydroxymethyl)eugenol 1'-hydroxymethyleugenol |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














